1-Bromo-4-(1-bromo-2-methylpropyl)benzene
Overview
Description
1-Bromo-4-(1-bromo-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a 1-bromo-2-methylpropyl group is attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(1-bromo-2-methylpropyl)benzene typically involves a multi-step process. One common method includes:
Friedel-Crafts Alkylation: This step involves the alkylation of benzene with 1-bromo-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(1-bromo-2-methylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(1-bromo-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-bromo-2-methylpropyl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions . The molecular targets and pathways depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4-(1-bromo-2-methylpropyl)benzene include:
1-Bromo-2-(1-methylpropyl)benzene: This compound has a similar structure but with different substitution patterns.
1-Bromo-4-methylpentane: Another related compound with variations in the alkyl group attached to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
IUPAC Name |
1-bromo-4-(1-bromo-2-methylpropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPVJBJLNJCJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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